RXFP1 receptor agonist-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

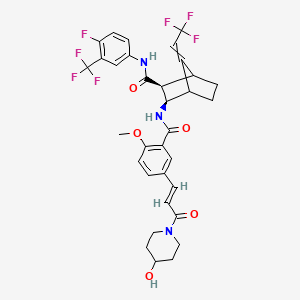

C33H32F7N3O5 |

|---|---|

Peso molecular |

683.6 g/mol |

Nombre IUPAC |

(2S,3R)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[(E)-3-(4-hydroxypiperidin-1-yl)-3-oxoprop-1-enyl]-2-methoxybenzoyl]amino]-7-(2,2,2-trifluoroethylidene)bicyclo[2.2.1]heptane-2-carboxamide |

InChI |

InChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1 |

Clave InChI |

ZUXZQNVAKAKAFL-ZVJCKCIOSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)O)C(=O)N[C@H]3[C@H](C4CCC3C4=CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RXFP1 Receptor Agonist-2

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Relaxin Family Peptide Receptor 1 (RXFP1) is a key therapeutic target for a range of cardiovascular and fibrotic diseases. Agonists of this receptor, such as the endogenous ligand relaxin-2, have demonstrated significant promise in preclinical and clinical studies. This document provides a detailed technical overview of the mechanism of action of RXFP1 receptor agonists, with a focus on a representative molecule, "RXFP1 receptor agonist-2". The intricate signaling cascades initiated upon receptor activation, encompassing both Gs and Gi/o protein coupling, are delineated. Furthermore, this guide outlines key experimental protocols for assessing agonist activity and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction to RXFP1 and its Agonists

The RXFP1 receptor, a member of the leucine-rich repeat-containing G protein-coupled receptor (GPCR) family, is the primary receptor for the peptide hormone relaxin-2.[1] Activation of RXFP1 initiates a complex network of intracellular signaling pathways that mediate a variety of physiological effects, including vasodilation, anti-fibrotic, and anti-inflammatory responses.[2][3] Consequently, the development of small molecule and peptide agonists for RXFP1 is an active area of research. "this compound" represents a class of such molecules designed to mimic the therapeutic effects of endogenous relaxin-2.

Core Mechanism of Action: RXFP1 Signaling Pathways

Upon binding of an agonist, the RXFP1 receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins. RXFP1 is unique in its ability to couple to multiple G protein subtypes, primarily Gs and pertussis toxin-sensitive Gi/o proteins, leading to the activation of several downstream effector pathways.[1]

Gs-Mediated Signaling Cascade

The coupling of an RXFP1 agonist-receptor complex to Gs proteins activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate a multitude of downstream targets, leading to various cellular responses, including gene transcription of nitric oxide synthase II (NOSII).[1]

Gi/o-Mediated Signaling Cascade

In addition to Gs coupling, RXFP1 activation also involves Gi/o proteins.[1] The dissociation of the Gβγ subunits from the Gi/o protein activates Phosphoinositide 3-Kinase (PI3K).[1] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Protein Kinase B (Akt) and Protein Kinase C zeta (PKCζ).

Activated PKCζ can translocate to the cell membrane and further stimulate specific isoforms of adenylyl cyclase (AC V/VI), leading to an additional wave of cAMP production.[1] Simultaneously, the PI3K/Akt pathway can lead to the activation of endothelial nitric oxide synthase (eNOS or NOSIII), resulting in the production of nitric oxide (NO), a potent vasodilator.[1][4]

Transactivation of Tyrosine Kinase Receptors

Evidence also suggests that RXFP1 signaling can involve the transactivation of tyrosine kinase receptors, such as the epidermal growth factor receptor (EGFR). This can subsequently activate the PI3K pathway, leading to the activation of the MAP kinase cascade, specifically ERK1/2 (p42/p44).[1]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by an RXFP1 receptor agonist.

Figure 1: Overview of the primary signaling pathways activated by an RXFP1 receptor agonist.

Figure 2: A generalized experimental workflow for determining the potency of an RXFP1 agonist.

Quantitative Data Summary

The potency of RXFP1 agonists is typically quantified by their half-maximal effective concentration (EC50) for stimulating a particular downstream signaling event, most commonly cAMP production.

| Compound | Cell Line | Assay Endpoint | EC50 (nM) | Reference |

| This compound (Example 124) | HEK293 (human RXFP1) | cAMP production | 1 | [5][6] |

| RXFP1 receptor agonist-3 (Example 223) | HEK293 (human RXFP1) | cAMP production | 2 | [5][6] |

| RXFP1 receptor agonist-5 (Example 98) | HEK293 (human RXFP1) | cAMP production | 1.3 | [5][6] |

| RXFP1 receptor agonist-7 (Example 2) | HEK293 (human RXFP1) | cAMP production | 4.2 | [5] |

| RXFP1 receptor agonist-8 (Example 2) | HEK293 (human RXFP1) | cAMP production | 1.8 | [5] |

| RXFP1 receptor agonist-1 (Example 2 peak2) | HEK293 (human RXFP1) | cAMP production | 300 | [5][6] |

| RXFP1 receptor agonist-4 (Example 268) | HEK293 (human RXFP1) | cAMP production | 4.9 | [5] |

Experimental Protocols

Determination of cAMP Production in HEK293 cells

This protocol outlines a general method for quantifying the ability of an RXFP1 agonist to stimulate cAMP production in a recombinant cell line.

5.1.1. Materials

-

HEK293 cells stably expressing human RXFP1

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell lysis buffer (as per assay kit instructions)

-

Multi-well plates (e.g., 96-well or 384-well)

5.1.2. Procedure

-

Cell Seeding: Seed the HEK293-RXFP1 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound in an appropriate assay buffer.

-

Cell Treatment: Remove the culture medium from the cells and wash with PBS. Add the different concentrations of the agonist to the cells. Include a vehicle control (buffer with no agonist).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes). The optimal incubation time should be determined empirically.

-

Cell Lysis: Remove the treatment solution and lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., fluorescence, absorbance) and plot the response as a function of agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound exerts its biological effects through a complex and multifaceted mechanism of action involving the activation of multiple G protein-coupled signaling pathways. The primary cascades involve Gs-mediated cAMP production and Gi/o-mediated activation of the PI3K-Akt-eNOS and PKCζ pathways. This intricate signaling network underscores the therapeutic potential of RXFP1 agonists in treating a variety of diseases characterized by fibrosis and endothelial dysfunction. The experimental protocols and quantitative data presented herein provide a foundational framework for the continued research and development of novel RXFP1-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: hsa04926 [genome.jp]

- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Small Molecule RXFP1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of conditions, most notably heart failure and fibrotic diseases. The native ligand for RXFP1, the peptide hormone relaxin-2, has demonstrated beneficial physiological effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions. However, its short plasma half-life and the need for parenteral administration limit its therapeutic potential for chronic diseases. This has spurred the quest for small molecule agonists of RXFP1 that offer improved pharmacokinetic properties and oral bioavailability. This technical guide provides an in-depth overview of the discovery, synthesis, and signaling pathways of these novel therapeutic agents.

Discovery of Small Molecule RXFP1 Agonists: From High-Throughput Screening to Lead Optimization

The journey to identify small molecule RXFP1 agonists has been challenging due to the complex nature of the receptor, which belongs to the leucine-rich repeat-containing G protein-coupled receptor (LGR) family. The initial breakthrough came from a high-throughput screening (HTS) campaign of a large chemical library.

A quantitative high-throughput screen (qHTS) of the Molecular Libraries-Small Molecule Repository (MLSMR) collection, comprising over 350,000 compounds, was instrumental in identifying the first small molecule agonists of RXFP1.[1][2] This screen utilized a cell-based assay measuring cyclic adenosine (B11128) monophosphate (cAMP) production in a human embryonic kidney (HEK293) cell line stably overexpressing the human RXFP1 receptor.[2][3] From this extensive screening effort, two hits with a similar chemical scaffold were identified, which served as the foundation for subsequent medicinal chemistry efforts.[2]

One of the most notable early compounds to emerge from these efforts was ML290 .[1] This molecule became a crucial tool for studying the pharmacology of small molecule RXFP1 activation and served as the starting point for further lead optimization.[4][5] Extensive structure-activity relationship (SAR) studies were conducted to improve the potency, selectivity, and pharmacokinetic profile of the initial hits.[6]

These optimization efforts led to the discovery of highly potent and selective RXFP1 agonists with improved drug-like properties. A significant milestone in this field is the development of AZD5462 , the first orally active small molecule RXFP1 agonist to enter clinical trials.[7][8] The discovery of AZD5462 was the result of a focused lead optimization program building upon the knowledge gained from earlier compounds like ML290.[4][7]

Quantitative Data of Key Small Molecule RXFP1 Agonists

The following tables summarize the in vitro potency and activity of key small molecule RXFP1 agonists.

Table 1: In Vitro Potency (cAMP Assay) of Small Molecule RXFP1 Agonists

| Compound | Cell Line | pEC50 | EC50 (nM) | Efficacy (Ymax) | Reference |

| ML290 | HEK293-RXFP1 | - | 6,200 | - | [6] |

| ML290 | HEK-RXFP1 | 9.3 ± 0.6 | - | 16.9 ± 2.2% (p-p38MAPK) | [9] |

| AZD5462 | Human CHO | 7.7 | 17 | - | [10] |

| AZD5462 | Human HEK-293 | 7.4 | 50 | - | [10][11] |

| AZD5462 | Cynomolgus Monkey HEK-293 | 7.4 | - | - | [10] |

| AZD5462 | Rat CHO | 5.29 | - | - | [10] |

Table 2: Binding Affinity of Small Molecule RXFP1 Agonists

| Compound | Assay Type | pKi | Ki (nM) | Reference |

| ML290 | Competition Binding (¹²⁵I-H2 relaxin) | 9.7 ± 0.1 | - | [9] |

Experimental Protocols

High-Throughput Screening for RXFP1 Agonists: cAMP Assay

The primary assay used for the discovery of small molecule RXFP1 agonists is a cell-based assay that measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP) upon receptor activation. The RXFP1 receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[1]

Objective: To identify compounds that act as agonists at the human RXFP1 receptor by measuring changes in intracellular cAMP levels.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-RXFP1).[1][2]

-

Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.[1][2]

-

Reagents:

-

Controls:

-

Plates: 1536-well or 384-well plates.[2]

Protocol:

-

Cell Seeding: Seed HEK293-RXFP1 cells into the assay plates at a density of approximately 2,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[1][3]

-

Compound Addition: Add the test compounds from the chemical library to the wells. Include positive and negative controls on each plate.

-

Incubation: Incubate the plates with the compounds for a defined period (e.g., 30 minutes) at 37°C.[3]

-

Cell Lysis and Detection:

-

Signal Measurement: Measure the HTRF signal using a plate reader. A decrease in the FRET signal indicates an increase in intracellular cAMP levels, signifying agonistic activity of the test compound.[3]

Counter-screens: To ensure the specificity of the identified hits, counter-screens are performed using cell lines expressing other GPCRs, such as RXFP2 or the vasopressin V1b receptor, to eliminate compounds that non-specifically modulate cAMP signaling.[1] A cytotoxicity assay is also conducted to rule out false positives due to cellular toxicity.[1]

Synthesis of Small Molecule RXFP1 Agonists

The synthesis of these complex molecules is a critical aspect of their development.

AZD5462: The development of a scalable, multi-kilogram manufacturing process for AZD5462 has been reported, underscoring its progression as a clinical candidate. This process involves the synthesis of three key fragments which are then combined to form the final molecule. The synthesis of these fragments utilizes advanced chemical transformations, including C-H borylation, organocatalytic desymmetrization, and a Curtius rearrangement.[12] This robust synthetic route has enabled the production of sufficient quantities of AZD5462 for preclinical toxicology studies and Phase 1 clinical trials.[12]

Signaling Pathways and Visualizations

The activation of RXFP1 by small molecule agonists initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][13] However, evidence suggests that RXFP1 signaling is more complex and can involve other pathways, including the activation of phosphoinositide 3-kinase (PI3K) and the extracellular signal-regulated kinase (ERK1/2).[14]

Interestingly, some small molecule agonists, such as ML290, have been shown to be biased agonists, meaning they preferentially activate certain downstream signaling pathways over others.[9] For instance, ML290 stimulates cAMP accumulation and p38 MAPK phosphorylation but not ERK1/2 phosphorylation in some cell types.[9]

Below are diagrams illustrating the RXFP1 signaling pathway and a general workflow for the discovery of small molecule RXFP1 agonists.

References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Relaxin-2 with the RXFP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the human peptide hormone Relaxin-2 (also known as H2 relaxin), the primary endogenous agonist for the Relaxin Family Peptide Receptor 1 (RXFP1). Understanding the intricate details of this ligand-receptor interaction, including its binding affinity and kinetics, is crucial for the development of novel therapeutics targeting cardiovascular and fibrotic diseases.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts of the Relaxin-2/RXFP1 Interaction

RXFP1 is a class A G-protein coupled receptor (GPCR) characterized by a large and complex extracellular domain (ECD). This domain features a low-density lipoprotein class A (LDLa) module at the N-terminus, followed by a series of leucine-rich repeats (LRRs).[1][2] The binding of Relaxin-2 to RXFP1 is a sophisticated, multi-step process, distinct from that of typical GPCRs. It is hypothesized that Relaxin-2 initially binds with high affinity to the LRR domain and a linker region connecting the LDLa module to the LRRs.[2] This initial interaction is thought to induce a conformational change that allows the LDLa module to act as a tethered agonist, activating the transmembrane domain of the receptor.[2]

Quantitative Analysis of Binding Affinity and Kinetics

The binding of Relaxin-2 to RXFP1 has been quantified using various experimental techniques, yielding key parameters that describe the affinity and kinetics of this interaction. These parameters are essential for comparing the potency of different ligands and for understanding the duration of their effects.

Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Ligand | Cell Line/System | Assay Type | Parameter | Value (nM) | Reference |

| Eu-H2 Relaxin | HEK293T cells expressing RXFP1 | Saturation Binding | Kd | 0.6 | [3] |

| TamRLX (fluorescently labeled H2 relaxin) | HEK293T cells expressing Nanoluc-RXFP1 | NanoBRET Saturation Binding | Kd | 5.8 ± 0.28 | [4] |

| TamRLX | HEK293T cells expressing Nanoluc-ECD of RXFP1 | NanoBRET Saturation Binding | Kd | 0.28 ± 0.013 | [4] |

| H2 Relaxin | HEK293 cells expressing RXFP1 | cAMP Reporter Gene Assay | pEC50 | 10.71 ± 0.02 | [4] |

| B7-33 (single-chain Relaxin-2 analog) | HEK cells expressing engineered RXFP1 ectodomain | Competitive Binding | pKi | >7 | [5] |

Note: pEC50 and pKi values are logarithmic measures of potency and affinity, respectively. Higher values indicate greater potency or affinity.

Kinetic Data

Experimental Protocols

The determination of binding affinity and kinetics for the Relaxin-2/RXFP1 interaction relies on specialized biochemical and biophysical assays. The following sections provide detailed methodologies for the most common experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[6]

Objective: To determine the binding affinity (Kd, Ki) and receptor density (Bmax) of Relaxin-2 for RXFP1.

Materials:

-

Cells or tissues expressing RXFP1

-

Radiolabeled Relaxin-2 (e.g., ¹²⁵I-Relaxin-2)

-

Unlabeled Relaxin-2 (for competition assays)

-

Lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

-

Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled Relaxin-2.[6]

-

In a parallel set of tubes, include a high concentration of unlabeled Relaxin-2 to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[8]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

-

Competition Binding Assay (to determine Ki):

-

Incubate a fixed amount of membrane protein with a fixed concentration of radiolabeled Relaxin-2 and increasing concentrations of unlabeled Relaxin-2 (or other competing ligands).[6]

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Analyze the data to determine the IC50 value of the unlabeled ligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine RXFP1 binding parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing valuable kinetic data (kon and koff).[9]

Objective: To determine the association and dissociation rate constants of Relaxin-2 binding to RXFP1.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified, functional RXFP1 receptor

-

Purified Relaxin-2

-

Immobilization buffer (e.g., acetate (B1210297) buffer at a specific pH)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., dilute HCl or NaOH)

Procedure:

-

Ligand Immobilization:

-

Analyte Binding:

-

Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.[9]

-

Inject a series of concentrations of Relaxin-2 (the analyte) over the sensor surface.[11]

-

Monitor the change in the refractive index in real-time as Relaxin-2 associates with the immobilized RXFP1. This is the association phase.[10]

-

Switch back to the running buffer flow to monitor the dissociation of Relaxin-2 from RXFP1. This is the dissociation phase.[10]

-

-

Surface Regeneration:

-

Inject a pulse of regeneration solution to remove all bound Relaxin-2 from the RXFP1 surface, preparing it for the next injection.[10]

-

-

Data Analysis:

-

Subtract the signal from the reference channel to correct for non-specific binding and bulk refractive index changes.

-

Fit the association and dissociation curves to appropriate kinetic models to determine the kon and koff values.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

-

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for an SPR experiment to determine RXFP1 binding kinetics.

RXFP1 Signaling Pathways

Upon binding of Relaxin-2, RXFP1 undergoes a conformational change that initiates a cascade of intracellular signaling events. RXFP1 is known to couple to multiple G proteins, leading to the activation of several distinct pathways.[1]

-

Gs Pathway: The canonical pathway involves the coupling of RXFP1 to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses.

-

Gi/o Pathway: RXFP1 can also couple to inhibitory G proteins, such as Gi and Go. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs pathway.

-

PI3K/Akt Pathway: Activation of RXFP1 can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This is often mediated by the βγ subunits of Gi proteins.[12][13] This pathway is crucial for cell survival, growth, and metabolism. In the context of RXFP1 signaling, it can lead to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), a key mediator of vasodilation.[12][13][14]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade activated by RXFP1. This pathway is typically involved in cell proliferation, differentiation, and survival.

RXFP1 Signaling Pathways Diagram

Caption: Key signaling pathways activated by the RXFP1 receptor upon Relaxin-2 binding.

References

- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex binding mode of the peptide hormone H2 relaxin to its receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Multi-Component Mechanism of H2 Relaxin Binding to RXFP1 through NanoBRET Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 13. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Principles of RXFP1 Receptor Agonism: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of cardiovascular and fibrotic diseases.[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits a variety of beneficial physiological responses, including vasodilation, anti-inflammatory effects, anti-fibrotic activity, and angiogenesis.[4][3][5] This has spurred the development of several synthetic and recombinant RXFP1 agonists, each with unique pharmacokinetic and pharmacodynamic profiles.

Pharmacodynamics: Unraveling the Intracellular Signaling Cascade

The activation of RXFP1 initiates a complex and multifaceted signaling cascade that is not yet fully understood.[1][4] Unlike typical GPCRs, RXFP1 possesses a large ectodomain comprising a low-density lipoprotein receptor class A (LDLa) module and leucine-rich repeats, which are crucial for ligand binding and receptor activation.[1][2][4] The binding of an agonist, such as relaxin-2, induces a conformational change in the receptor, leading to the activation of several downstream signaling pathways.

The primary signaling pathway involves the coupling of RXFP1 to Gs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][7] However, RXFP1 signaling is more complex, also involving coupling to Gi/o proteins, which can modulate cAMP levels and activate other signaling molecules.[6][8] Key downstream effectors of RXFP1 activation include:

-

Protein Kinase A (PKA): Activated by cAMP, PKA can phosphorylate various downstream targets, leading to cellular responses.

-

Phosphoinositide 3-kinase (PI3K): Activation of PI3K can lead to the production of nitric oxide (NO) and subsequent vasodilation.[6][8]

-

Extracellular signal-regulated kinases (ERK1/2): The activation of the MAPK/ERK pathway is another important downstream effect of RXFP1 agonism.[6]

-

Nuclear glucocorticoid receptors: Evidence suggests that relaxin can also directly activate these receptors.[7]

The pleiotropic effects of RXFP1 agonists are a result of the activation of these diverse signaling pathways, which can vary depending on the cell type and the specific agonist.[4][7]

Signaling Pathway of RXFP1 Activation

Caption: Simplified signaling pathways upon RXFP1 receptor activation.

Pharmacokinetics: A Comparative Analysis of RXFP1 Agonists

The therapeutic potential of RXFP1 agonists is significantly influenced by their pharmacokinetic properties. A major challenge in the development of these drugs has been achieving a desirable pharmacokinetic profile, particularly a longer serum half-life to allow for less frequent dosing.[5][9] The following tables summarize the available pharmacokinetic and pharmacodynamic data for several key RXFP1 agonists.

Pharmacokinetic Parameters of Selected RXFP1 Agonists

| Agonist | Class | Administration | Tmax | Half-life (t1/2) | Bioavailability | Key Findings |

| Serelaxin (recombinant human relaxin-2) | Peptide | Intravenous | - | Short | - | Short serum half-life limits its clinical applications.[5][9] |

| ML290 | Small Molecule | - | - | - | - | Potent and highly selective, with good metabolic stability and in vivo pharmacokinetics.[10] |

| SE301 | Engineered Peptide (Fc fusion) | - | - | Up to 5 days (mice) | - | Fusion to an antibody Fc fragment significantly increases serum half-life.[5][9] |

| SA10SC-RLX | Single-chain Peptide | Subcutaneous | - | Extended | High | Modification with a fatty acid chain promotes albumin binding and extends half-life.[11] |

| AZD5462 | Small Molecule | Oral | 0.53 - 1.75 hr | 3 - 6 hr | - | First oral RXFP1 agonist to enter clinical trials; rapidly absorbed.[12][13] |

Pharmacodynamic Parameters of Selected RXFP1 Agonists

| Agonist | In Vitro Potency (EC50) | In Vivo Model | Key In Vivo Effects |

| Serelaxin (recombinant human relaxin-2) | Sub-nanomolar | Various preclinical models | Reduces fibrosis, improves cardiac function.[5] |

| ML290 | - | - | Can be used to study downstream signaling events of RXFP1 activation.[10] |

| SE301 | 5.8 nM (human RXFP1); 8.6 nM (mouse RXFP1) | Mice | Induces a positive chronotropic effect (increased heart rate).[9][14] |

| SA10SC-RLX | Sub-nanomolar | - | Similar potency to native relaxin in increasing cAMP.[11] |

| AZD5462 | Potent | Healthy human participants | Dose-dependent increase in plasma renin.[13] |

Experimental Protocols: Methodologies for Assessing RXFP1 Agonist Activity

The characterization of RXFP1 agonists involves a variety of in vitro and in vivo experimental protocols to determine their potency, efficacy, and pharmacokinetic profiles.

In Vitro Assays

-

cAMP Accumulation Assay: This is a primary assay to screen for RXFP1 agonists.[10][11]

-

Principle: RXFP1 activation leads to an increase in intracellular cAMP.

-

Method: A cell line overexpressing the human RXFP1 receptor (e.g., HEK293-RXFP1) is stimulated with the test compound. Intracellular cAMP levels are then measured, typically using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or other detection methods.[10]

-

-

Cell Impedance Assay: This assay provides a real-time, label-free measurement of the cellular response to agonist stimulation.

-

Principle: Changes in cell morphology, adhesion, and proliferation upon receptor activation can be detected as changes in electrical impedance.

-

Method: Cells expressing RXFP1 are grown on microelectrodes. The impedance is continuously monitored before and after the addition of the agonist.[10]

-

-

Gs Signaling Assay: This assay specifically measures the activation of the Gs protein pathway.[9][14]

-

Principle: Measures the production of second messengers downstream of Gs activation.

-

Method: Can be performed using various commercially available kits that detect changes in cAMP or other downstream signals in cells expressing the receptor.

-

Experimental Workflow for In Vitro Screening of RXFP1 Agonists

Caption: A typical workflow for the in vitro screening of RXFP1 agonists.

In Vivo Studies

-

Pharmacokinetic Studies: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the agonist.

-

Method: The compound is administered to animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous, oral). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]

-

-

Hemodynamic Studies in Rodents: These studies assess the cardiovascular effects of the agonist.

-

Disease Models: The efficacy of the agonist is tested in animal models of human diseases.

-

Example: In a rat model of heart failure with preserved ejection fraction (HFpEF), the effects of an RXFP1 agonist on cardiac function, fibrosis, and arrhythmia can be evaluated.[15]

-

Conclusion and Future Directions

The development of RXFP1 receptor agonists holds significant promise for the treatment of cardiovascular and fibrotic diseases.[16][17][18] While the endogenous ligand, relaxin-2, has demonstrated therapeutic potential, its short half-life has been a major hurdle.[5][9] The development of long-acting peptide agonists and orally available small molecule agonists represents a significant advancement in the field.[9][11][12] Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as on identifying patient populations who are most likely to benefit from this therapeutic approach.[18] The detailed understanding of the complex signaling pathways activated by RXFP1 will be crucial for the rational design of next-generation agonists with improved efficacy and safety profiles.

References

- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of AZD5462, the first oral small molecule RXFP1 agonist to enter clinical trials [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cardiologyworldconference.com [cardiologyworldconference.com]

- 16. mdpi.com [mdpi.com]

- 17. Cardiovascular effects of relaxin-2: therapeutic potential and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relaxin agonists under preclinical and early clinical investigation for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Cellular and Physiological Targets of RXFP1 Receptor Agonist-2

This technical guide provides a comprehensive overview of the cellular and physiological targets of the Relaxin Family Peptide Receptor 1 (RXFP1) agonist-2. It details the molecular interactions, signaling cascades, and systemic effects elicited by the activation of RXFP1, a critical G protein-coupled receptor (GPCR). This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of crucial pathways and workflows to support ongoing research and development in this field.

Introduction: The RXFP1 Receptor and its Agonists

The Relaxin Family Peptide Receptor 1 (RXFP1) is the cognate receptor for relaxin-2, a peptide hormone with significant roles in reproductive and cardiovascular physiology.[1][2] RXFP1 is a complex, multi-domain GPCR belonging to the leucine-rich repeat-containing GPCR (LGR) family.[1][2] Its activation by agonists like relaxin-2 initiates a variety of cellular responses, including vasodilation, angiogenesis, anti-inflammatory actions, and the remodeling of extracellular matrix by degrading collagen.[1][2] These pleiotropic effects make RXFP1 a highly promising therapeutic target for a range of cardiovascular and fibrotic diseases.[1][2]

"this compound" is a specific small-molecule agonist that has been shown to potently stimulate cAMP production in cells expressing the human RXFP1 receptor.[3][4] This guide will explore the downstream consequences of this activation at both the cellular and physiological levels.

Cellular Targets and Signaling Pathways

The primary cellular target of this compound is the RXFP1 receptor itself. Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways. The specific pathways activated are often cell-type dependent.[5]

Gαs-cAMP Pathway

The canonical and most robust signaling pathway activated by RXFP1 is the Gαs protein-coupled pathway, which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This is a primary mechanism for many of relaxin's effects.

-

Mechanism: Agonist binding to RXFP1 facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA) and other downstream effectors.

Gαi-PI3K-NO Pathway (Vascular Cells)

In vascular endothelial cells, RXFP1 activation by relaxin-2 leads to vasodilation through a nitric oxide (NO)-dependent mechanism. This process involves coupling to inhibitory G proteins (Gαi).

-

Mechanism: Studies in mouse mesenteric arteries show that relaxin-2-induced vasodilation is dependent on a Gαi2 protein, Phosphoinositide 3-Kinase (PI3K) β and γ isoforms, and endothelial Nitric Oxide Synthase (eNOS).[8][9] The activated Gαi protein stimulates the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS, leading to the production of NO. NO then diffuses to adjacent smooth muscle cells, causing relaxation.[8][9]

Other Signaling Pathways

In addition to the Gs and Gi pathways, RXFP1 activation can modulate other signaling molecules, including:

-

MAP Kinases (ERK1/2, p38): Depending on the cell type, RXFP1 can stimulate the phosphorylation of ERK1/2 and p38 MAPK.[5][10]

-

cGMP: In vascular cells, relaxin can stimulate cGMP production, contributing to its vasodilatory effects.[5]

-

VEGF: Activation of RXFP1 can lead to the transcriptional activation of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis.[11]

Physiological Targets and Systemic Effects

The widespread expression of RXFP1 in various tissues means that its activation has profound physiological consequences throughout the body.[5][6]

-

Cardiovascular System: The most well-characterized effects are on the cardiovascular system. RXFP1 agonism leads to systemic vasodilation, which can reduce blood pressure and increase cardiac output.[1][6][11] These hemodynamic effects are central to the investigation of RXFP1 agonists for conditions like acute heart failure.[7][11]

-

Fibrotic Diseases: RXFP1 activation has potent anti-fibrotic effects. It remodels the extracellular matrix by regulating collagen deposition.[2][11] This makes it a target for treating fibrosis in organs such as the heart, kidneys, liver, and lungs.[2][6]

-

Anti-inflammatory Effects: Agonists can moderate inflammation by reducing the levels of pro-inflammatory cytokines.[2][6][11]

-

Renal System: In the kidneys, RXFP1 activation can increase renal blood flow and glomerular filtration rate.[7]

-

Reproductive System: In its classic role, relaxin-2, via RXFP1, remodels connective tissues in the reproductive tract to facilitate parturition.[1][6]

Quantitative Data: Potency of RXFP1 Agonists

The potency of an agonist is typically measured by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response. This compound is a highly potent activator of the cAMP pathway.

| Agonist Name | Cell Line | Assay Endpoint | EC₅₀ Value | Reference |

| This compound (Example 124) | HEK293 (human RXFP1) | cAMP Production | 1 nM | [3][4] |

| RXFP1 receptor agonist-10 (Compound 188) | Not specified | cAMP Production | 0.5 nM | [3] |

| RXFP1 receptor agonist-5 (Example 98) | HEK293 (human RXFP1) | cAMP Production | 1.3 nM | [3][12] |

| SE301 (Engineered fusion protein) | Not specified | Gs Signaling | 5.8 nM | [13][14] |

| ML290 (Small molecule) | HEK293-RXFP1 | cAMP Accumulation | 490 nM (used concentration) | [1] |

| Relaxin-2 (Endogenous Ligand) | THP1 (endogenous RXFP1) | cAMP Accumulation | pEC₅₀ = 9.29 (~0.5 nM) | [15][16] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ in molar. A higher pEC₅₀ indicates greater potency.

Experimental Protocols

Detailed and robust experimental protocols are essential for characterizing the activity of RXFP1 agonists.

cAMP Production Assay (HTRF)

This is the primary assay for quantifying the activation of the Gs pathway by RXFP1 agonists. The Homogeneous Time-Resolved FRET (HTRF) method is a common, high-throughput approach.[7][11]

-

Objective: To measure the dose-dependent increase in intracellular cAMP following stimulation with an RXFP1 agonist.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing human RXFP1 are seeded into 384-well plates (e.g., 2,000-8,000 cells/well) and incubated overnight.[7][11]

-

PDE Inhibition: To prevent cAMP degradation and amplify the signal, a phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724) is added to the cells.[11]

-

Compound Stimulation: A dilution series of the test agonist (e.g., this compound) is added to the wells. A positive control (e.g., native relaxin-2) and a vehicle control are included. The plate is incubated for 30 minutes at 37°C.[1][7][11]

-

Cell Lysis and Detection: A lysis buffer containing the HTRF detection reagents (a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody, K-α-cAMP) is added.[11]

-

Signal Reading: After a 30-60 minute incubation at room temperature, the plate is read on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.[7][11] The ratio of these signals is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. A dose-response curve is plotted to determine the EC₅₀ and Emax values for the agonist.

-

Vascular Relaxation Assay (Wire Myography)

This ex vivo assay directly measures the physiological effect of vasodilation.[8][9]

-

Objective: To assess the ability of an RXFP1 agonist to relax pre-constricted blood vessels.

-

Methodology:

-

Vessel Isolation: Small arteries (e.g., mesenteric arteries) are isolated from an animal model (e.g., mouse).[8][9]

-

Mounting: Artery segments are mounted on a wire myograph in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Pre-constriction: The vessels are pre-constricted with an agent like phenylephrine (B352888) (PE) to achieve a stable, submaximal tone.

-

Agonist Application: A cumulative concentration-response curve is generated by adding increasing concentrations of the RXFP1 agonist.

-

Data Recording: The isometric tension of the vessel is recorded continuously. Relaxation is measured as the percentage decrease from the pre-constricted tone.

-

Controls: The experiment can be repeated with endothelium-denuded vessels or in the presence of inhibitors (e.g., L-NAME for eNOS, specific PI3K inhibitors) to probe the signaling mechanism.[8][9]

-

Binding Affinity Assay (Flow Cytometry)

This assay determines the binding affinity (Kd) of a labeled agonist to the RXFP1 receptor expressed on the cell surface.[13][14]

-

Objective: To quantify the direct interaction between the agonist and the RXFP1 receptor.

-

Methodology:

-

Cell Preparation: Expi293F cells are transfected to express human RXFP1. Control cells are transfected with an empty vector.[13][14]

-

Incubation: Harvested cells are incubated with increasing concentrations of a fluorescently labeled agonist (or a fixed concentration of labeled ligand with increasing concentrations of unlabeled competitor).

-

Washing: Cells are washed to remove unbound ligand.

-

Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity is plotted against the ligand concentration to generate a saturation binding curve, from which the dissociation constant (Kd) can be calculated.[13]

-

Conclusion

This compound is a potent activator of its primary cellular target, the RXFP1 receptor, initiating downstream signaling primarily through the Gs-cAMP pathway. Its physiological effects are widespread and therapeutically promising, particularly in the cardiovascular and renal systems and in the context of fibrotic diseases. The quantitative data demonstrate its high potency, and the established experimental protocols provide a robust framework for its further characterization. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing RXFP1-targeted therapeutics from the laboratory to clinical applications.

References

- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]

- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. RXFP receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

preclinical disease models for RXFP1 receptor agonist-2

An In-depth Technical Guide to Preclinical Disease Models for RXFP1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that has emerged as a significant therapeutic target, primarily for its role in mediating anti-fibrotic effects.[1] Its endogenous ligand, the peptide hormone relaxin (specifically human relaxin-2, H2-relaxin), has demonstrated potent anti-fibrotic, vasodilatory, angiogenic, and anti-inflammatory properties in numerous preclinical studies.[2][3] These effects have positioned RXFP1 agonists as promising candidates for treating a range of fibrotic diseases affecting the heart, lungs, kidneys, and liver.[3][4]

The therapeutic potential of this pathway has driven the development of agents like "serelaxin," a recombinant form of human relaxin-2, and novel small-molecule agonists such as ML290.[5][6][7] However, the translation of these agonists from bench to bedside relies on robust and relevant preclinical disease models that can accurately predict efficacy and inform clinical trial design. A key challenge in preclinical testing arose with small molecules like ML290, which activate human RXFP1 but not the rodent equivalent, necessitating the development of specialized "humanized" mouse models expressing the human receptor.[8][9][10]

This technical guide provides a comprehensive overview of the core preclinical models used to evaluate the efficacy of RXFP1 agonists. It details the experimental protocols for inducing fibrosis in various organ systems, summarizes key quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.

RXFP1 Signaling Pathways

Activation of RXFP1 by an agonist like relaxin initiates a complex network of intracellular signaling cascades. While classically coupled to Gαs to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, RXFP1 signaling is pleiotropic and cell-type dependent.[8] Key pathways include the inhibition of pro-fibrotic transforming growth factor-beta (TGF-β)/Smad signaling, a central driver of fibrosis, and the activation of nitric oxide (NO) production, which contributes to vasodilation and anti-fibrotic outcomes.[11][12] There is also significant crosstalk with other pathways, including angiotensin II receptor signaling, which can modulate the anti-fibrotic response.[12][13]

Caption: RXFP1 agonist signaling cascade leading to anti-fibrotic effects.

General Experimental Workflow for Fibrosis Models

The evaluation of anti-fibrotic agents in preclinical models typically follows a standardized workflow. This involves inducing organ-specific injury in susceptible animal strains, followed by treatment with the therapeutic agent (e.g., an RXFP1 agonist). The treatment can be administered prophylactically (before or at the time of injury) or therapeutically (after fibrosis is established) to assess its preventative or restorative effects, respectively.[2]

Caption: Generalized workflow for in vivo preclinical fibrosis studies.

Cardiac Fibrosis Models

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) in the heart muscle, leads to stiffness and dysfunction.[14] RXFP1 agonists have been shown to reverse established cardiac fibrosis and inhibit the proliferation and differentiation of cardiac fibroblasts into myofibroblasts.[14][15]

Common Models

-

Surgical/Pressure Overload: Ascending Aortic Constriction (AAC) mimics pressure overload conditions like hypertension.[6]

-

Chemical Induction: Continuous infusion of agents like Angiotensin II (ATII) or Isoproterenol (a β-adrenoceptor agonist) induces hypertension and subsequent fibrosis.[2][6]

-

Genetic Models: Relaxin-deficient (Rln1-/-) mice develop age-related cardiac fibrosis, providing a model to study the restorative effects of exogenous agonists.[2][14]

Experimental Protocol: Angiotensin II (ATII)-Induced Cardiac Fibrosis

This protocol is adapted from methodologies described in studies evaluating serelaxin (B13411825).[6]

-

Animal Model: Adult male mice (e.g., C57BL/6 strain, 8-12 weeks old).

-

Fibrosis Induction:

-

Anesthetize the mouse using isoflurane.

-

Implant a subcutaneous osmotic minipump (e.g., Alzet Model 2004) calibrated to deliver ATII at a rate of ~1.0-2.0 mg/kg/day for 14-28 days. This creates a sustained hypertensive state leading to cardiac fibrosis.

-

-

RXFP1 Agonist Administration:

-

For therapeutic evaluation, a second osmotic minipump is implanted 7-14 days after the initial ATII pump.

-

This pump delivers the RXFP1 agonist (e.g., serelaxin at ~0.5 mg/kg/day) for the remainder of the study period. A vehicle control group receives a pump with saline.

-

-

Endpoint Analysis (at 28 days):

-

Hemodynamic Measurement: Measure blood pressure and heart rate.

-

Tissue Collection: Euthanize animals and perfuse hearts with saline. Collect heart tissue for analysis.

-

Histological Analysis: Fix heart sections in formalin, embed in paraffin, and stain with Picrosirius Red or Masson's Trichrome to quantify collagen deposition (fibrotic area).

-

Molecular Analysis: Use remaining tissue for qPCR or Western blot to measure expression of fibrotic markers (e.g., Col1a1, Acta2 [α-SMA]) and components of the RXFP1 signaling pathway.

-

Quantitative Data Summary: Cardiac Fibrosis

| Model | RXFP1 Agonist | Key Outcome | Reference |

| Relaxin-deficient mice | Relaxin | 40% decrease in collagen overexpression. | [14][15] |

| β2-adrenergic receptor overexpression | Relaxin | 58% decrease in collagen overexpression. | [14][15] |

| Isoprenaline-induced cardiomyopathy | Relaxin | Reduced cardiac fibrosis and injury biomarkers. | [2] |

| Ascending Aortic Constriction (AAC) | Serelaxin | Dose-dependent reduction in cardiac fibrosis. | [6] |

| Angiotensin II (ATII) Infusion | Serelaxin | Significant anti-fibrotic effect and inhibition of endothelial-to-mesenchymal transition (EndMT). | [6] |

Pulmonary Fibrosis Models

Pulmonary fibrosis involves scarring of the lung tissue, leading to progressive respiratory failure. RXFP1 agonists have demonstrated efficacy in reducing collagen accumulation and alveolar thickening in preclinical lung fibrosis models.[4][16]

Common Models

-

Chemical Induction: A single intra-tracheal instillation of bleomycin (B88199) is the most widely used method to induce lung injury and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF).[16][17][18][19]

-

Genetic Models: Aged relaxin-deficient mice spontaneously develop pulmonary fibrosis, which is reversible with relaxin treatment.[4][20]

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis

This protocol is based on standard procedures for inducing pulmonary fibrosis in mice.[19][21]

-

Animal Model: Adult C57BL/6 mice (8-10 weeks old).

-

Fibrosis Induction:

-

Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).

-

Expose the trachea via a small incision.

-

Using a fine-gauge needle, instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) in a small volume of sterile saline (~50 µL) directly into the trachea. Suture the incision.

-

-

RXFP1 Agonist Administration:

-

Treatment can begin prophylactically or therapeutically (e.g., 7-12 days post-bleomycin).

-

Administer the RXFP1 agonist via subcutaneous injection, osmotic minipump, or, more recently, via inhalation of specialized formulations.[18] A control group receives vehicle.

-

-

Endpoint Analysis (at 14 or 21 days):

-

Tissue Collection: Euthanize animals and collect lung tissue.

-

Histological Analysis: Stain lung sections with Masson's Trichrome to visualize fibrosis and assess the extent of architectural distortion using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Measure total lung collagen content using a hydroxyproline assay, which provides a quantitative measure of fibrosis.[16]

-

Molecular Analysis: Perform qPCR on lung homogenates to quantify mRNA levels of Col1a1, Acta2, and Tgfb1.

-

Quantitative Data Summary: Pulmonary Fibrosis

| Model | RXFP1 Agonist | Key Outcome | Reference |

| Bleomycin-induced (murine) | H2 Relaxin | Inhibited collagen overexpression and alveolar thickening. Restored lung hydroxyproline content to normal levels. | [16][17] |

| Bleomycin-induced (murine) | CGEN25009 (peptide agonist) | Effective at preventing bleomycin-induced fibrosis. | [21] |

| Bleomycin-induced (murine) | Relaxin (in porous microspheres) | Single inhalation administration protected against collagen deposition and architectural distortion. | [18] |

| Relaxin-deficient mice | Relaxin | Reversed age-associated pulmonary fibrosis. | [4] |

Renal Fibrosis Models

Renal fibrosis is the common final pathway for nearly all forms of chronic kidney disease (CKD), leading to the loss of renal function. RXFP1 and its receptor are expressed in the kidney, and relaxin has been shown to improve renal function and attenuate fibrosis.[12][22]

Common Models

-

Surgical Induction: Unilateral Ureteral Obstruction (UUO) is a rapid and robust model of tubulointerstitial fibrosis. Renal mass reduction via surgery is another common model.[17]

-

Chemical Induction: Administration of nephrotoxic agents like bromoethylamine can induce renal interstitial fibrosis.[17]

-

Genetic/Disease Models: Relaxin-deficient mice (Rln1-/-) and RXFP1-deficient mice (Rxfp1-/-) exhibit age-related progression of renal fibrosis.[22]

Experimental Protocol: Unilateral Ureteral Obstruction (UUO)

The UUO model is widely used to study the mechanisms of renal fibrosis and the effects of anti-fibrotic therapies.

-

Animal Model: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Fibrosis Induction:

-

Anesthetize the animal and make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using surgical silk. This complete obstruction leads to progressive fibrosis of the obstructed kidney over 7-14 days. The contralateral (right) kidney serves as an internal control.

-

-

RXFP1 Agonist Administration:

-

Administer the RXFP1 agonist (e.g., relaxin, serelaxin) daily via subcutaneous or intraperitoneal injection, or via continuous infusion with an osmotic minipump, starting from the day of surgery.

-

-

Endpoint Analysis (at 7 or 14 days post-UUO):

-

Tissue Collection: Euthanize animals and harvest both the obstructed (left) and contralateral (right) kidneys.

-

Histological Analysis: Stain kidney sections with Masson's Trichrome or Picrosirius Red to quantify the area of tubulointerstitial fibrosis.

-

Immunohistochemistry: Stain for markers of myofibroblast activation (α-SMA) and ECM proteins (collagen I, fibronectin).

-

Molecular Analysis: Measure mRNA and protein levels of fibrotic (e.g., Tgfb1, Col1a1) and anti-fibrotic (e.g., MMPs) markers in kidney homogenates.[4][17]

-

Quantitative Data Summary: Renal Fibrosis

| Model | RXFP1 Agonist | Key Outcome | Reference |

| Bromoethylamine-induced (rat) | H2 Relaxin | Inhibited renal interstitial fibrosis and improved glomerular filtration rate (GFR). | [17] |

| Antiglomerular basement membrane (rat) | H2 Relaxin | Inhibited fibronectin expression. | [17] |

| Relaxin-deficient mice | Relaxin | Reversed age-related renal fibrosis and glomerular sclerosis. | [11][12] |

| Renal Myofibroblasts (in vitro) | Serelaxin | Antifibrotic effects were shown to require interaction with the Angiotensin II Type 2 Receptor (AT2R). | [12][13] |

Hepatic (Liver) Fibrosis Models

Chronic liver injury from various causes (viral, alcoholic, metabolic) can lead to hepatic fibrosis and ultimately cirrhosis. RXFP1 is expressed in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and its activation reduces collagen accumulation and HSC activation.[5][9]

Common Models

-

Chemical/Toxicant-Induced: Chronic administration of carbon tetrachloride (CCl₄) or thioacetamide (B46855) (TAA) are the most common methods for inducing robust liver fibrosis in rodents.[5][23][24]

-

Cholestatic Liver Injury: Bile Duct Ligation (BDL) causes obstructive cholestasis, leading to inflammation and fibrosis.[5][25]

-

Diet-Induced: Diets such as the methionine-and-choline-deficient (MCD) diet or high-fat diets can induce non-alcoholic steatohepatitis (NASH) with associated fibrosis.[23][25]

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

This is a widely validated and frequently used model for studying liver fibrosis.[5][24]

-

Animal Model: Adult mice (C57BL/6 are susceptible) or rats. For testing human-specific agonists like ML290, RXFP1-humanized mice are required.[5][9]

-

Fibrosis Induction:

-

Administer CCl₄ (typically diluted in a carrier oil like corn or olive oil) via intraperitoneal injection.

-

A common regimen is twice-weekly injections for 4-8 weeks to establish progressive fibrosis.[26]

-

-

RXFP1 Agonist Administration:

-

Endpoint Analysis (at the end of the induction period):

-

Tissue Collection: Collect blood for liver function tests (e.g., ALT, AST) and harvest the liver.

-

Histological Analysis: Stain liver sections with Picrosirius Red to visualize and quantify collagen deposition, particularly around portal tracts.[5]

-

Immunohistochemistry: Stain for α-SMA to identify activated hepatic stellate cells.[5]

-

Molecular Analysis: Use qPCR to measure gene expression of Col1a1, Acta2, Timp1, and Mmp2 in liver tissue.[5]

-

Quantitative Data Summary: Hepatic Fibrosis

| Model | RXFP1 Agonist | Key Outcome | Reference |

| CCl₄-induced (rat) | H2 Relaxin | Inhibited collagen content and staining. | [17] |

| CCl₄-induced (hRXFP1 mice) | ML290 (small molecule) | Significantly reduced collagen content, α-SMA expression, and cell proliferation around portal ducts. | [5][27] |

| LPS-induced fibrotic human liver organoids | ML290 | Resulted in a dramatic reduction of type I collagen. | [5][27] |

| Multiple models (CCl₄, TAA, BDL, diet-induced) | Relaxin | Consistently demonstrated decreased collagen accumulation and reduced HSC activation. | [5][25][28] |

References

- 1. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The actions of relaxin on the human cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 8. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relaxin receptor agonists for treatment of liver fibrosis - Alexander Agoulnik [grantome.com]

- 10. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]

- 11. Relaxin Prevents Cardiac Fibroblast-Myofibroblast Transition via Notch-1-Mediated Inhibition of TGF-β/Smad3 Signaling | PLOS One [journals.plos.org]

- 12. New Targets for Renal Interstitial Fibrosis: Relaxin Family Peptide Receptor 1 - Angiotensin Type 2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AT1R-AT2R-RXFP1 Functional Crosstalk in Myofibroblasts: Impact on the Therapeutic Targeting of Renal and Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relaxin modulates cardiac fibroblast proliferation, differentiation, and collagen production and reverses cardiac fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. JCI - Relaxin induces an extracellular matrix-degrading phenotype in human lung fibroblasts in vitro and inhibits lung fibrosis in a murine model in vivo. [jci.org]

- 17. Relaxin: Antifibrotic Properties and Effects in Models of Disease | Clinical Medicine & Research [clinmedres.org]

- 18. Relaxin-Loaded Inhaled Porous Microspheres Inhibit Idiopathic Pulmonary Fibrosis and Improve Pulmonary Function Post-Bleomycin Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 20. Role of relaxin in regulation of fibrosis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of RXFP1 Is Decreased in Idiopathic Pulmonary Fibrosis. Implications for Relaxin-based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The emerging role of relaxin as a novel therapeutic pathway in the treatment of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 24. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. endocrine-abstracts.org [endocrine-abstracts.org]

- 28. researchgate.net [researchgate.net]

Structure-Activity Relationship of RXFP1 Receptor Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a complex G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of conditions, most notably heart failure, fibrosis, and cardiovascular diseases.[1][2] Its endogenous ligand, the peptide hormone human relaxin-2 (H2 relaxin), demonstrates potent vasodilatory, anti-fibrotic, and cardioprotective effects.[2][3] Activation of RXFP1 initiates a complex network of intracellular signaling pathways, with the Gs-protein-mediated accumulation of cyclic adenosine (B11128) monophosphate (cAMP) being the most well-characterized pathway.[1][4]

Despite the therapeutic promise of H2 relaxin, its clinical utility is hampered by a short plasma half-life and the requirement for intravenous administration, making it unsuitable for chronic treatment.[5] This has driven extensive research into developing improved agonists with more favorable pharmacokinetic profiles. Efforts have focused on two main fronts: the design of modified peptide analogs and the discovery of selective, orally bioavailable small molecules.

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) for both peptide and small-molecule RXFP1 agonists. It details the key structural motifs required for receptor binding and activation, summarizes quantitative data for key analogs, outlines the experimental protocols used for their characterization, and visualizes the critical signaling and experimental pathways.

RXFP1 Receptor: Structure and Activation Mechanism

RXFP1 is a Class C Leucine-rich repeat-containing G-protein-coupled Receptor (LGR). Its structure is unique among GPCRs, featuring a large extracellular domain (ECD) in addition to the canonical seven-transmembrane (7TM) domain.[6][7] The ECD is composed of:

-

A Low-Density Lipoprotein class A (LDLa) module at the N-terminus, which is essential for signal activation.[8][9]

-

A Leucine-Rich Repeat (LRR) domain, which constitutes the primary high-affinity binding site for the relaxin B-chain.[2][6]

-

A linker region connecting the LDLa module and the LRR domain.[10]

The activation of RXFP1 by H2 relaxin is a multi-step process. The B-chain of H2 relaxin first binds with high affinity to the LRR domain.[2][3] This initial interaction is thought to induce a conformational change that allows the A-chain of the peptide to interact with the transmembrane domain and its extracellular loops, a lower-affinity interaction that is critical for triggering signal transduction.[3][10] The LDLa module then acts as a tethered agonist, interacting with the 7TM domain to facilitate G-protein coupling and downstream signaling.[7][8]

RXFP1 Signaling Pathways

Upon agonist binding, RXFP1 primarily couples to Gs proteins, leading to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[4][11] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses.[4][12]

Beyond the canonical Gs-cAMP pathway, RXFP1 activation has been shown to engage other signaling cascades depending on the cell type.[1][4] These include:

-

Coupling to pertussis toxin-sensitive G-proteins (Gi/o).

-

Activation of the Phosphatidylinositol-3-Kinase (PI3K) pathway via G-protein βγ subunits.[4]

-

Transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAP kinase (Erk1/2) pathway.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Relaxin family peptides: structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Role of RXFP1 Receptor Agonist-2 in cAMP Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of cardiovascular and fibrotic diseases.[1][2] Its activation by agonists, most notably the endogenous peptide hormone relaxin-2, initiates a cascade of intracellular signaling events, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being a primary and well-characterized effector. This technical guide provides an in-depth overview of the activation of the cAMP pathway by RXFP1 receptor agonist-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Introduction to RXFP1 and its Agonists

RXFP1 is a complex GPCR characterized by a large extracellular domain (ECD) containing leucine-rich repeats (LRRs) and a low-density lipoprotein class A (LDLa) module, in addition to the canonical seven-transmembrane (7TM) domain.[3][4] The primary endogenous agonist for RXFP1 is relaxin-2, a peptide hormone with a structure similar to insulin.[5][6] The binding of relaxin-2 to RXFP1 is a multi-step process involving interactions with both the LRRs and the transmembrane exoloops, leading to receptor activation.[3][7]

In addition to the native ligand, significant research has been dedicated to the development of synthetic and small-molecule RXFP1 agonists. These efforts aim to overcome the therapeutic limitations of the peptide hormone, such as its short serum half-life.[5] One notable small-molecule agonist is ML290, which has been instrumental in studying RXFP1 signaling.[5][8] This guide will refer to the natural agonist, relaxin-2, as the archetypal "this compound" for the purpose of discussing the cAMP pathway activation.

The RXFP1-cAMP Signaling Pathway

Activation of RXFP1 by an agonist leads to the canonical stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cAMP levels.[3][9] This process is primarily mediated through the coupling of the receptor to the stimulatory G-protein, Gαs.[10][11] However, the signaling cascade is more intricate, involving multiple G-proteins that can modulate the cAMP response.[3][11]

RXFP1 can also couple to pertussis toxin-sensitive G-proteins, such as Gαi/o, which can have both inhibitory and modulatory effects on cAMP production.[3][12] The Gβγ subunits released from Gαi/o can activate downstream effectors like phosphatidylinositol-3-kinase (PI3K) and protein kinase C zeta (PKCζ), which can in turn stimulate certain isoforms of adenylyl cyclase, leading to a delayed and sustained cAMP response.[11][12] This dual coupling allows for a complex and cell-type-specific regulation of cAMP signaling.[12]

Below is a diagram illustrating the core RXFP1-cAMP signaling pathway.

Quantitative Data on RXFP1 Agonist-2 Activity

The potency and efficacy of RXFP1 agonists in activating the cAMP pathway are typically quantified by determining the half-maximal effective concentration (EC50) and the maximum response (Emax). The following tables summarize representative quantitative data for relaxin-2 and the small-molecule agonist ML290 from various studies.

Table 1: Potency of Relaxin-2 in cAMP Assays

| Cell Line | Assay Type | EC50 (pM) | Reference |

| HEK293-RXFP1 | HTRF cAMP Assay | 203 | [3] |

| HEK293-RXFP1 | HTRF cAMP Assay | 494 | [3] |

| HEK-RXFP1 | pCRE Reporter Gene Assay | ~100 | [5] |

Table 2: Potency of Small-Molecule Agonist ML290 in cAMP Assays

| Cell Line | Assay Type | EC50 (nM) | Reference |

| HEK293-RXFP1 | Gs Signaling Assay | ~100 | [5] |

Note: EC50 values can vary depending on the specific cell line, assay conditions, and experimental setup.

Experimental Protocols for cAMP Measurement

The quantification of intracellular cAMP is a cornerstone for studying RXFP1 activation. Several robust assay methodologies are commonly employed, each with its own advantages.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay